![molecular formula C13H19NO B14495691 2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide CAS No. 64528-62-7](/img/structure/B14495691.png)
2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a dimethyl group attached to the carbon atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanoyl chloride with (1S)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-N-phenylpropanamide: Similar structure but lacks the phenylethyl group.
N1-[4-(aminosulfonyl)phenyl]-2,2-dimethylpropanamide: Contains an additional sulfonamide group.
2,2-Dimethyl-N-(2-pyrimidinyl)propanamide: Contains a pyrimidinyl group instead of a phenylethyl group.
Uniqueness
2,2-Dimethyl-N-[(1S)-1-phenylethyl]propanamide is unique due to the presence of the (1S)-1-phenylethyl group, which imparts specific stereochemical and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
64528-62-7 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C13H19NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
HBBKPRZFGXDWHG-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



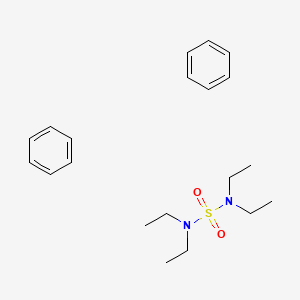
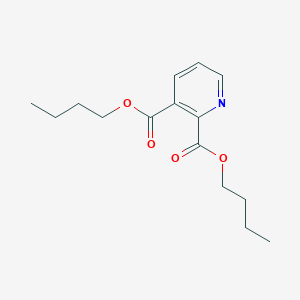
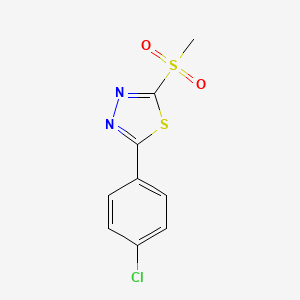
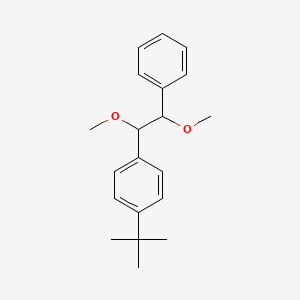

![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)
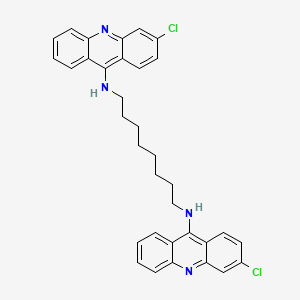
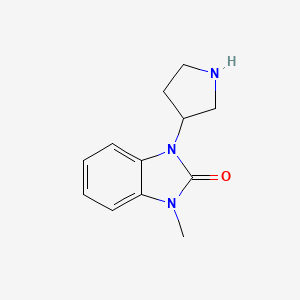
![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
